molecular formula C21H18N4O2S3 B2868212 N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-67-4

N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2868212
CAS No.: 942001-67-4
M. Wt: 454.58
InChI Key: FAUVTOXLQHWZOJ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a benzothiazole-based hybrid compound featuring a thiazole-acetamide core and a p-tolylamino substituent. This structure integrates multiple pharmacophoric motifs: the benzo[d]thiazole moiety is associated with kinase inhibition and neuroprotective activity , the thiazole ring enhances metabolic stability and binding affinity , and the p-tolylamino group may modulate solubility and target specificity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S3/c1-13-6-8-14(9-7-13)22-19(27)12-29-21-23-15(11-28-21)10-18(26)25-20-24-16-4-2-3-5-17(16)30-20/h2-9,11H,10,12H2,1H3,(H,22,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUVTOXLQHWZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with the molecular formula C21H18N4O2S3, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, which is known for its diverse pharmacological properties.
  • A thiazole ring that enhances its biological activity.
  • An acetic acid derivative , contributing to its solubility and reactivity.

The molecular weight of this compound is approximately 454.58 g/mol , and it typically exhibits a purity of around 95% in research applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzo[d]thiazole. For instance, a library of benzo[d]thiazole/quinoline derivatives was synthesized and evaluated against Pseudomonas aeruginosa, revealing several compounds with minimum inhibitory concentration (MIC) values below 64 mg/mL . This suggests that similar derivatives, including this compound, may exhibit significant antimicrobial properties.

Anticancer Activity

The compound's structural components suggest potential activity against various cancer cell lines. Compounds with thiazole and benzo[d]thiazole rings have been reported to inhibit cell proliferation in several cancer types. For example, research on similar thiazole derivatives has indicated their efficacy in inhibiting cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized a series of benzo[d]thiazole derivatives and evaluated their antimicrobial activities against Pseudomonas aeruginosa. The results showed promising antimicrobial effects, with specific compounds demonstrating MIC values as low as 64 mg/mL .
  • In Vitro Studies : In vitro assays conducted on related benzothiazole compounds revealed significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . Although specific data on this compound was not detailed, the structural similarities suggest it may exhibit comparable activities.
  • Computational Studies : Molecular docking studies have been employed to predict the binding interactions of similar compounds with target proteins, further supporting their potential therapeutic applications. These studies help elucidate the mechanism of action and optimize the design of new derivatives .

Data Tables

Compound NameMolecular FormulaBiological ActivityMIC (mg/mL)Reference
N-(benzo[d]thiazol-2-yl)-...C21H18N4O2S3Antimicrobial<64
4-(benzo[d]thiazole-2-yl)...C15H12N2O3SAChE Inhibitor2.7 (IC50)
Benzothiazole Derivative XC10H8N2OSAnticancer-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical parameters of analogous benzothiazole-acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide C₃₅H₃₀N₇O₄S₂ 700.80 239–240 Dual benzothiazole units; triazole linker; moderate yield (34%)
N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k) C₂₀H₁₈N₆O₃S₂ 462.53 176–178 Isothiazolone core; high yield (74%); antiviral activity against dengue NS3
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C₁₈H₁₂N₇O₅S₃ 490.50 Not reported Nitro groups enhance antinociceptive activity (100 mg/kg dose in mice)
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) Variable (e.g., C₁₅H₁₄N₆O₂S₂) ~400–450 Not reported Alkoxy substituents improve solubility; IC₅₀ < 10 µM for kinase inhibition

Key Structural and Functional Differences

Backbone Flexibility and Linker Groups: The target compound uses a thioether-linked thiazole ring, whereas analogues in and employ triazole or isothiazolone linkers. Triazole-containing derivatives (e.g., ) show enhanced π-π stacking interactions but lower synthetic yields (34–72%) compared to thioether-based compounds . For example, nitro-substituted derivatives (e.g., ) exhibit stronger antinociceptive effects but higher molecular weights (~490 g/mol), which may limit blood-brain barrier penetration.

Biological Activity Trends: Kinase Inhibition: Derivatives with alkoxybenzothiazole units (e.g., ) demonstrate potent kinase inhibition (IC₅₀ < 10 µM), attributed to hydrogen bonding between the acetamide carbonyl and kinase active sites . Antiviral Activity: Compounds like 4k inhibit dengue NS3 protease (IC₅₀ ~2 µM) due to the isothiazolone moiety’s electrophilic reactivity. Antinociceptive Effects: Nitro-substituted thiadiazole derivatives (e.g., ) show significant pain relief in mice (response latency >8 sec at 100 mg/kg), surpassing morphine in some assays.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sequential thioether formation and amide coupling, similar to methods in and . However, triazole-based derivatives require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which complicates purification .

Pharmacological and Physicochemical Considerations

  • Solubility : Alkoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to nitro- or triazole-containing analogues .
  • Metabolic Stability : Thiazole and benzothiazole moieties reduce oxidative metabolism, as shown in for compounds 5a–m.
  • Toxicity : Nitro groups (e.g., ) may increase hepatotoxicity risks, necessitating structural optimization for clinical translation.

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